Cas no 4378-55-6 (5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid)

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. Its structure, featuring a dimethoxyphenyl moiety and a carboxyl functional group, makes it useful in the synthesis of heterocyclic and fine chemicals. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective modifications, enabling applications in medicinal chemistry and material science. The presence of both ketone and carboxylic acid functionalities provides multiple sites for further derivatization, enhancing its utility in multi-step synthetic routes. This compound is commonly employed in research and development for its reliable performance and consistent purity.
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid structure
4378-55-6 structure
Product name:5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
CAS No:4378-55-6
MF:C13H16O5
Molecular Weight:252.26314
CID:879443
PubChem ID:2758470

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid 化学的及び物理的性質

名前と識別子

    • 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
    • 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid
    • 4-(3,4-dimethoxybenzoyl)butanoic acid
    • 5-(3,4-Dimethoxyphenyl)-5-ketopentanoic acid
    • 5-(3,4-dimethoxy-phenyl)-5-oxo-pentanoic acid
    • 5-(3,4-Dimethoxy-phenyl)-5-oxo-valeriansaeure
    • 5-(3,4-dimethoxy-phenyl)-5-oxo-valeric acid
    • AC1MBY8E
    • AK-35164
    • CTK4I7733
    • FT-0650419
    • KB-195708
    • SureCN5850889
    • γ-(3,4-dimethoxybenzoyl)butyric acid
    • SCHEMBL5850889
    • VCPFAIMGNLXMPO-UHFFFAOYSA-N
    • CS-0234126
    • Z361415422
    • DTXSID00374339
    • G29010
    • 4378-55-6
    • EN300-138842
    • AKOS009164122
    • 5-(3,4-Dimethoxyphenyl)-5-oxovalericacid
    • MDL: MFCD00094346
    • インチ: InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
    • InChIKey: VCPFAIMGNLXMPO-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC

計算された属性

  • 精确分子量: 252.10000
  • 同位素质量: 252.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 72.8Ų

じっけんとくせい

  • ゆうかいてん: 145-146°C
  • PSA: 72.83000
  • LogP: 2.14140

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Security Information

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D830910-1g
5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid
4378-55-6
1g
$ 275.00 2022-06-05
TRC
D830910-100mg
5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid
4378-55-6
100mg
$ 50.00 2022-06-05
Enamine
EN300-138842-10.0g
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid
4378-55-6 95%
10g
$568.0 2023-04-20
Fluorochem
022999-1g
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
4378-55-6 95%
1g
£57.00 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-323339-1g
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid,
4378-55-6
1g
¥767.00 2023-09-05
Enamine
EN300-138842-50mg
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid
4378-55-6 94.0%
50mg
$19.0 2023-09-30
SHENG KE LU SI SHENG WU JI SHU
sc-323339A-5g
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid,
4378-55-6
5g
¥2700.00 2023-09-05
1PlusChem
1P00DDK7-5g
5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID
4378-55-6 95%
5g
$277.00 2025-02-26
1PlusChem
1P00DDK7-1g
5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID
4378-55-6 95%
1g
$93.00 2025-02-26
Aaron
AR00DDSJ-50mg
5-(3,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID
4378-55-6 94%
50mg
$52.00 2023-12-13

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid 関連文献

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acidに関する追加情報

Introduction to 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid (CAS No. 4378-55-6)

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, identified by its Chemical Abstracts Service (CAS) number 4378-55-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This molecule, featuring a valeric acid moiety attached to a dimethoxy-substituted phenyl ring, has garnered attention due to its structural features and potential biological activities. The presence of both aromatic and carboxylic functional groups makes it a versatile scaffold for further chemical modifications and biological investigations.

The compound’s structure is characterized by a central 5-oxovaleric acid backbone, which is known for its role in various metabolic pathways and its potential as an intermediate in the synthesis of bioactive molecules. The 3,4-dimethoxyphenyl substituent introduces hydrophobicity and electronic properties that can influence the compound’s interactions with biological targets. This combination of features makes 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid a promising candidate for exploring new therapeutic avenues.

In recent years, there has been growing interest in molecules that can modulate neurological and inflammatory pathways. The dimethoxyphenyl group, in particular, has been studied for its potential role in affecting neurotransmitter systems, such as serotonin and dopamine. Preliminary studies suggest that derivatives of this class of compounds may exhibit properties relevant to conditions like depression, anxiety, and neurodegenerative diseases. The 5-oxovaleric acid moiety further adds to the complexity of the molecule, offering opportunities for selective binding to specific enzymes or receptors.

One of the most compelling aspects of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is its synthetic accessibility. The compound can be readily prepared through established organic synthesis routes, allowing researchers to modify its structure systematically. This flexibility is crucial for drug discovery, as it enables the exploration of various analogs with tailored biological profiles. For instance, introducing different substituents at the phenolic positions or altering the length of the valeric acid chain could lead to novel compounds with enhanced efficacy or reduced side effects.

Recent advances in computational chemistry have also facilitated the study of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. These predictions are invaluable for guiding experimental design and prioritizing compounds for further testing. By integrating experimental data with computational insights, researchers can accelerate the discovery process and identify promising candidates more efficiently.

The potential applications of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science and agrochemicals, where similar scaffolds have been explored for their functional properties. The compound’s ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block for designing novel materials with specific characteristics.

In conclusion, 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS No. 4378-55-6) represents a fascinating molecule with diverse potential applications. Its unique structural features and synthetic versatility position it as a key intermediate in medicinal chemistry research. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in developing new treatments for complex diseases. The ongoing exploration of its derivatives and analogs promises to yield exciting breakthroughs in the coming years.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD